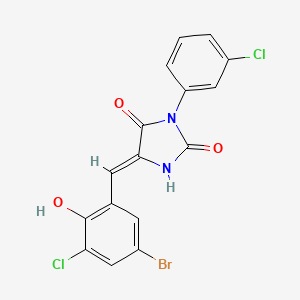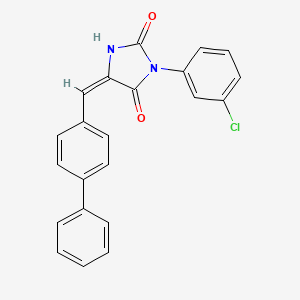
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, commonly known as BPIMD, is a heterocyclic organic compound that has been extensively studied for its potential applications in drug discovery and medicinal chemistry. BPIMD belongs to the class of imidazolidinediones and is known for its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of BPIMD is not fully understood. However, studies have shown that BPIMD may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. BPIMD has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
BPIMD has been shown to have various biochemical and physiological effects. BPIMD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPIMD has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT. BPIMD has been shown to have a protective effect on the liver and may have potential applications in the treatment of liver diseases such as hepatitis and cirrhosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIMD has several advantages for lab experiments. BPIMD is easily synthesized and has a high purity. BPIMD is stable under various conditions and can be stored for long periods of time. However, BPIMD also has some limitations. BPIMD has low solubility in water, which may limit its applications in aqueous systems. BPIMD also has low bioavailability, which may limit its applications in vivo.
Direcciones Futuras
There are several future directions for the study of BPIMD. Further studies are needed to elucidate the mechanism of action of BPIMD and to identify its molecular targets. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of BPIMD in vivo. BPIMD may have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and liver diseases. Further studies are needed to investigate the therapeutic potential of BPIMD in these diseases.
Métodos De Síntesis
BPIMD can be synthesized using various methods, including the reaction between 4-biphenylcarboxaldehyde and 3-chlorophenylurea in the presence of a catalyst such as sodium methoxide. Other methods include the reaction between 4-biphenylcarboxaldehyde and 3-chloro-1,2-phenylenediamine in the presence of a solvent such as ethanol.
Aplicaciones Científicas De Investigación
BPIMD has been studied extensively for its potential applications in drug discovery and medicinal chemistry. Studies have shown that BPIMD has potent anti-inflammatory, antioxidant, and antitumor activities. BPIMD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPIMD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)20(24-22(25)27)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H,(H,24,27)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNUMBDTAPISZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

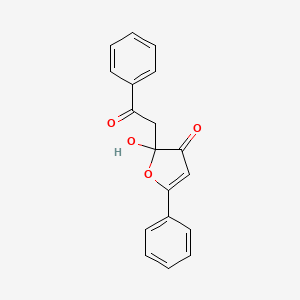
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)
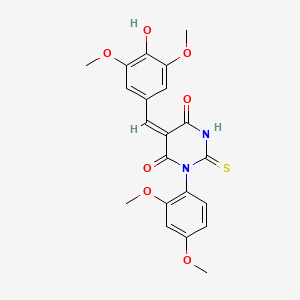
![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
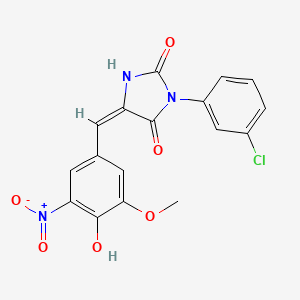
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

